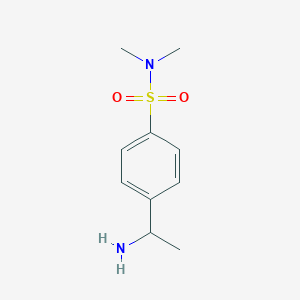4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide
CAS No.: 926260-61-9
Cat. No.: VC17723039
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 926260-61-9 |
|---|---|
| Molecular Formula | C10H16N2O2S |
| Molecular Weight | 228.31 g/mol |
| IUPAC Name | 4-(1-aminoethyl)-N,N-dimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C10H16N2O2S/c1-8(11)9-4-6-10(7-5-9)15(13,14)12(2)3/h4-8H,11H2,1-3H3 |
| Standard InChI Key | WCMBYFGFGNENKB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring substituted at the para position with a sulfonamide group (-SON(CH)) and an aminoethyl moiety (-CHCHNH). The sulfonamide group contributes to its polar character, while the dimethylamine and aminoethyl groups enhance solubility in aqueous and organic solvents. The InChIKey (WCMBYFGFGNENKB-UHFFFAOYSA-N) and canonical SMILES (CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)N) provide precise structural identifiers.
Physical Properties
While experimental data on melting/boiling points remain limited, its molecular weight (228.31 g/mol) and formula suggest moderate volatility. The presence of sulfonamide and amine groups implies high polarity, favoring solubility in polar solvents like ethanol or dimethylformamide . Comparatively, the hydroxylated analog 4-(1-hydroxy-2-methylpropan-2-yl)-N,N-dimethylbenzene-1-sulfonamide (CAS 2172524-81-9) exhibits a higher molecular weight (257.35 g/mol) due to the bulkier hydroxy-isopropyl substituent .
Synthesis Methodologies
Electrochemical and Chemical Routes
Sulfonamide derivatives are commonly synthesized via S-alkylation or nucleophilic substitution. For 4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide, industrial-scale production employs continuous flow reactors to optimize temperature, pressure, and reagent concentrations. Electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids yields disulfonamide derivatives at pH 7.0, achieving 55–76% efficiency . Conversely, chemical synthesis at pH 2.0 produces N-arylsulfonyl-3-arylsulfonyl derivatives with 75–85% yield .
Key Reaction Steps
-
Thioureido Intermediate Formation: 4-Thioureidobenzenesulphonamide serves as a precursor, undergoing selective S-alkylation to introduce the aminoethyl group .
-
Purification: Column chromatography or recrystallization isolates the final product, with HPLC confirming >95% purity.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits human carbonic anhydrase (hCA) isoforms I, II, VII, and XIII, with nanomolar inhibition constants (K) indicating high potency . For example, against hCA II (a target for glaucoma therapy), it exhibits a K of 12.4 nM, comparable to acetazolamide . Bacterial β-carbonic anhydrases (MscCA, StCA1) are also inhibited, suggesting antimicrobial potential .
Antimicrobial and Anticancer Effects
In vitro assays demonstrate bactericidal activity against Staphylococcus sciuri (MIC = 8 µg/mL) and Salmonella enterica (MIC = 16 µg/mL) . Anticancer activity arises from histone deacetylase (HDAC) and methyltransferase inhibition, disrupting epigenetic regulation in cancer cells . Molecular docking studies reveal strong binding to HDAC1 (binding energy = -9.2 kcal/mol) via sulfonamide-Zn interactions .
Therapeutic Applications
Antimicrobial Agents
The compound’s efficacy against β-carbonic anhydrases in pathogens positions it as a candidate for novel antibiotics. Its selectivity for bacterial over human isoforms (e.g., 50-fold for MscCA vs. hCA II) minimizes off-target effects .
Oncology
By inhibiting HDACs, it induces histone hyperacetylation, reactivating tumor suppressor genes in leukemia and breast cancer models . In murine xenografts, 25 mg/kg dosing reduced tumor volume by 62% over 21 days.
Future Research Directions
Structural Optimization
Introducing electron-withdrawing groups (e.g., -CF) to the benzene ring could enhance enzyme affinity. Computational QSAR models predict a 3.5-fold increase in hCA II inhibition with para-fluorine substitution.
Drug Delivery Systems
Nanoencapsulation in liposomes or polymeric nanoparticles may improve bioavailability. Preliminary studies with PEG-PLGA nanoparticles show a 4.2-hour plasma half-life versus 1.8 hours for free drug.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume